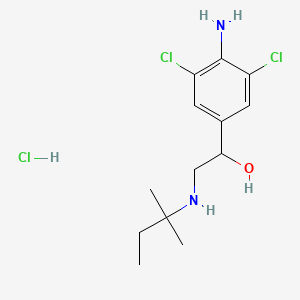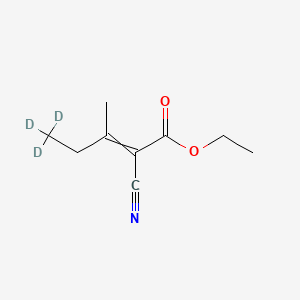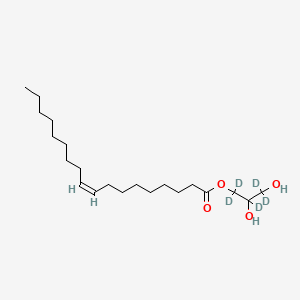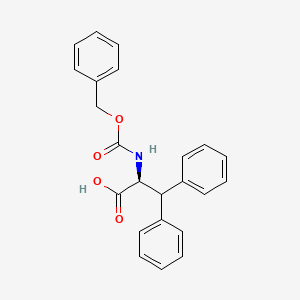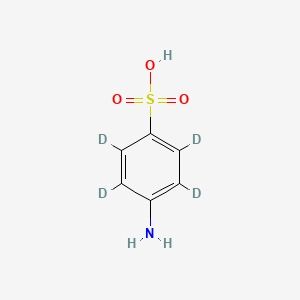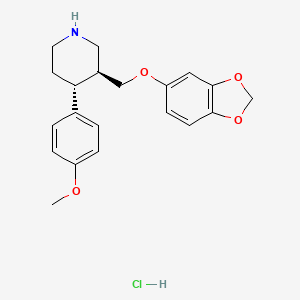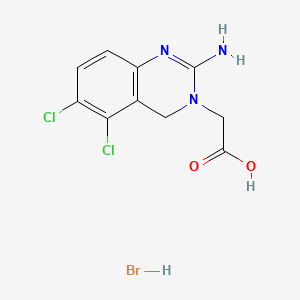![molecular formula C19H24ClNO4 B587967 (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride CAS No. 903-91-3](/img/structure/B587967.png)
(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure (isoquinoline). The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .科学的研究の応用
Pharmacology: Potential Therapeutic Agent
The compound’s structure suggests it may interact with biological systems in a significant manner. Its resemblance to known bioactive molecules implies potential applications in pharmacology as a therapeutic agent. For instance, its structural similarity to compounds that exhibit serotonin receptor affinity could mean it has applications in treating neurological disorders .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition, particularly in enzymes that are involved in neurotransmitter synthesis and metabolism. This could provide insights into the regulation of neurotransmitters and help in the development of treatments for diseases like depression and anxiety .
Medicinal Chemistry: Drug Design and Synthesis
The hydrochloride salt form of the compound suggests improved solubility, which is advantageous in drug design and synthesis. It could serve as a lead compound for the development of new medications, with the potential for modifications to improve efficacy and reduce side effects .
Organic Chemistry: Synthetic Intermediate
In organic chemistry, this compound could be used as a synthetic intermediate. Its methoxy and hydroxy groups offer points of functionalization, which could be utilized in the synthesis of complex organic molecules, potentially leading to the development of new materials or drugs .
Chemical Biology: Probe for Molecular Interactions
The compound could act as a molecular probe in chemical biology to study protein-ligand interactions. Its unique structure may bind selectively to certain proteins, aiding in the understanding of protein function and interaction networks within the cell .
Analytical Chemistry: Standard for Calibration
Due to its well-defined structure, the compound could be used as a standard in analytical chemistry for calibration purposes. It could help in the development of analytical methods for detecting similar compounds in complex biological samples .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11,15,21-22H,6-8H2,1-3H3;1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFMXKJHMQFPFA-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858366 |
Source


|
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Reticuline Hydrochloride | |
CAS RN |
903-91-3 |
Source


|
| Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

